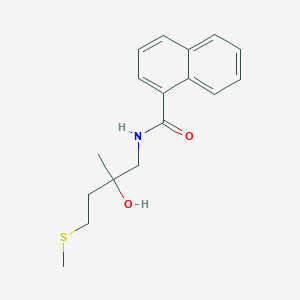

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-17(20,10-11-21-2)12-18-16(19)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,20H,10-12H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGUAQIYIXOXQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C1=CC=CC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Hydroxy-Methyl-Thio Butyl Chain: This step involves the reaction of 2-methyl-2-hydroxybutanol with a methylthio reagent under controlled conditions to introduce the methylthio group.

Naphthamide Formation: The hydroxy-methyl-thio butyl intermediate is then reacted with 1-naphthoyl chloride in the presence of a base, such as triethylamine, to form the final N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-naphthamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-naphthamide undergoes various chemical reactions, including:

Oxidation: The hydroxy and methylthio groups can be oxidized to form sulfoxides or sulfones.

Reduction: The naphthamide group can be reduced to form corresponding amines.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Ethers and esters.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-naphthamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s key structural features include:

- Methylthioalkyl chain: Similar to sulfur-containing compounds such as methional (3-(methylthio)propanal) and 2-(methylthio)ethanol, which are known for their roles in aroma and biochemical pathways .

- Hydroxy group : Present in analogs like N-(2-hydroxyethyl)-1-naphthamide, influencing solubility and hydrogen-bonding interactions.

Table 1: Key Properties of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-naphthamide vs. Analogs

| Property | Target Compound | N-(2-hydroxyethyl)-1-naphthamide | Methional |

|---|---|---|---|

| Molecular Weight | ~305.4 g/mol | ~201.2 g/mol | ~104.2 g/mol |

| Solubility (Water) | Low (hydrophobic naphthamide) | Moderate (polar hydroxy group) | High (small aldehyde) |

| Reactivity | Thioether oxidation | Esterification/amide hydrolysis | Aldehyde oxidation |

| Bioactivity | Underexplored | Antimicrobial potential | Aroma-active compound |

Comparative Reactivity and Stability

- Sulfur-containing analogs : The methylthio (-SCH₃) group in the target compound resembles methanethiol and dimethyl sulfide, which are volatile sulfur compounds with low odor thresholds. However, the naphthamide backbone reduces volatility, making the compound more stable than smaller sulfur-containing molecules .

- Hydroxyalkyl vs.

Aroma and Sensory Profiles

However, its larger molecular size likely diminishes volatility and aroma impact compared to smaller thioethers or aldehydes .

Biological Activity

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-naphthamide is a synthetic organic compound that has attracted attention due to its unique chemical structure and potential biological activities. This compound features a naphthamide group along with a hydroxy-methyl-thio butyl chain, which may contribute to its distinctive properties and biological effects.

Chemical Structure and Synthesis

The compound's IUPAC name is N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-naphthamide, and its molecular formula is C17H21NO2S. The synthesis typically involves multi-step organic reactions, including:

- Formation of Hydroxy-Methyl-Thio Butyl Chain : This is achieved by reacting 2-methyl-2-hydroxybutanol with a methylthio reagent.

- Naphthamide Formation : The intermediate is then reacted with 1-naphthoyl chloride in the presence of a base such as triethylamine to yield the final product.

Anticancer Potential

The compound has been explored for its potential anticancer properties. Preliminary studies suggest that it may influence cell proliferation and apoptosis in cancer cell lines. The mechanism of action may involve the modulation of signaling pathways associated with cell survival and death, although detailed mechanisms remain to be fully elucidated.

The biological activity of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-naphthamide is hypothesized to involve:

- Enzyme Inhibition : The hydroxy and methylthio groups may interact with specific enzymes or receptors, potentially inhibiting their activity.

- Cellular Pathway Modulation : The compound may affect pathways related to autophagy and apoptosis, leading to altered cellular responses in various biological contexts .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Modulation of cancer cell proliferation | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Case Study: Anticancer Activity

In one study, derivatives of naphthamide were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications enhanced their potency against breast cancer cells, suggesting that structural variations could significantly impact biological activity .

Table 2: Anticancer Activity of Naphthamide Derivatives

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Compound 22 | MCF-7 (Breast) | 15 | Significant cytotoxicity |

| Compound 23 | HeLa (Cervical) | 25 | Moderate cytotoxicity |

| Compound 24 | A549 (Lung) | 30 | Low cytotoxicity |

Future Directions

Further research is necessary to fully understand the biological activity and therapeutic potential of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-naphthamide. Key areas for future investigation include:

- Detailed Mechanistic Studies : To elucidate the exact pathways affected by this compound.

- In Vivo Studies : To assess the efficacy and safety profile in living organisms.

- Structural Optimization : To enhance biological activity through chemical modifications.

Q & A

Q. What are the established synthetic protocols for N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-naphthamide, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves coupling reactions between naphthamide precursors and functionalized alkylthio intermediates. For example, analogous compounds (e.g., acetamides) are synthesized via nucleophilic substitution or condensation reactions using reagents like propargyl bromide, K₂CO₃ as a base, and DMF as a solvent . Reaction optimization includes:

- Temperature : Room temperature to 60°C for 2–6 hours.

- Purification : Ethyl acetate extraction followed by drying over anhydrous Na₂SO₄ and solvent evaporation under reduced pressure .

- Yield Optimization : Monitoring via TLC (n-hexane:ethyl acetate, 9:1) and stoichiometric control of propargyl bromide .

| Reagent | Role | Conditions | Yield |

|---|---|---|---|

| K₂CO₃ | Base | RT, 30 min | 82–85% |

| Propargyl bromide | Alkylating agent | 2 h stirring | 54–82% |

| DMF | Solvent | 20 mL per 20 mmol | N/A |

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- 1H-NMR/13C-NMR : Critical for confirming the hydroxy, methylthio, and naphthamide moieties. Peaks at δ 1.2–1.5 ppm (methyl groups) and δ 7.5–8.3 ppm (naphthalene protons) are diagnostic .

- UV-Vis Spectroscopy : λmax ~255 nm (naphthalene absorption) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

Q. What are the key solubility and stability parameters under various experimental conditions?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and partially in ethyl acetate. Insoluble in water due to hydrophobic naphthalene and alkylthio groups .

- Stability : Stable at -20°C for ≥5 years in crystalline form. Degrades under prolonged UV exposure or acidic/alkaline conditions (pH <3 or >10) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or model systems. Strategies include:

- Standardized Assays : Use uniform cell lines (e.g., HepG2 for hepatotoxicity) and control for metabolic interference (e.g., cytochrome P450 activity) .

- Dose-Response Curves : Establish EC50/IC50 values across multiple concentrations (e.g., 1 nM–100 µM) .

- Meta-Analysis : Cross-reference data from toxicological profiles (e.g., naphthalene derivatives’ hepatic effects) .

Q. What in vivo models are appropriate for studying metabolic pathways, and how should these studies be designed?

- Methodological Answer :

- Rodent Models : Sprague-Dawley rats (e.g., DMBA-induced metabolic studies) for evaluating hepatic/renal clearance. Administer 10–50 mg/kg orally, with plasma and tissue sampling at 0, 2, 6, 12, and 24 hours .

- Analytical Methods : LC-MS/MS for detecting metabolites (e.g., hydroxylated or glutathione-conjugated derivatives) .

Q. What computational approaches predict interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) or nuclear receptors. Validate with free energy calculations (MM-PBSA) .

- QSAR Modeling : Correlate substituent effects (e.g., methylthio vs. hydroxy groups) with activity using descriptors like logP and polar surface area .

Data Contradiction Analysis

- Example : Conflicting reports on hepatotoxicity may arise from impurities in synthesis (e.g., residual DMF). Mitigation includes:

- HPLC Purity Checks : Ensure ≥98% purity via C18 columns (acetonitrile/water gradient) .

- Negative Controls : Compare with structurally similar but inert compounds (e.g., N-ethyl-1-phenethyl-N-ph derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.